molecular formula C27H37FO6 B12411424 Betamethasone 21-valerate-d9

Betamethasone 21-valerate-d9

Cat. No.: B12411424
M. Wt: 485.6 g/mol
InChI Key: FEROCCAEIIKMJT-KCPYVWLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone 21-valerate-d9 is a deuterated form of betamethasone valerate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory skin conditions such as eczema and psoriasis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of betamethasone valerate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Betamethasone 21-valerate-d9 involves the incorporation of deuterium atoms into the betamethasone valerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction typically involves the esterification of betamethasone with deuterated valeric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions

Betamethasone 21-valerate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Mechanism of Action

Betamethasone 21-valerate-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines . The compound also inhibits the recruitment of monocytes and other immune cells to the site of inflammation .

Comparison with Similar Compounds

Betamethasone 21-valerate-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:

This compound stands out due to its application in research and its ability to provide insights into the metabolic pathways of betamethasone valerate.

Properties

Molecular Formula

C27H37FO6

Molecular Weight

485.6 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2

InChI Key

FEROCCAEIIKMJT-KCPYVWLLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O

Origin of Product

United States

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